Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester

Description

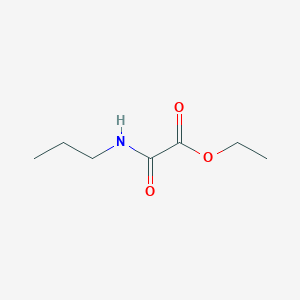

Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester is a chemical compound with the molecular formula C7H13NO3. It is known for its applications in various fields including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group and a propylamino group attached to an oxo-acetic acid backbone.

Properties

IUPAC Name |

ethyl 2-oxo-2-(propylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5-8-6(9)7(10)11-4-2/h3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHKAKRNEJWVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-oxo-2-(propylamino)-, ethyl ester typically involves the reaction of ethyl oxalate with propylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired ester. The reaction can be represented as follows:

Ethyl oxalate+Propylamine→Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester+Ethanol

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, 2-oxo-2-(propylamino)-, ethyl ester involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups involved. Its effects are mediated through pathways that involve the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

- Acetic acid, 2-oxo-2-(methylamino)-, ethyl ester

- Acetic acid, 2-oxo-2-(ethylamino)-, ethyl ester

- Acetic acid, 2-oxo-2-(butylamino)-, ethyl ester

Uniqueness

Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties

Biological Activity

Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester (CAS No. 20943-65-1) is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and applications in various fields, particularly in pharmaceuticals.

Chemical Structure and Properties

The compound features a unique structure characterized by an ethyl ester group and a propylamino group attached to an oxo-acetic acid backbone. Its molecular formula is . The structural uniqueness imparts distinct chemical reactivity and biological properties that differentiate it from similar compounds.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, suggesting potential applications in treating infections. The mechanism of action may involve interactions with specific molecular targets, acting as a nucleophile or electrophile in biochemical pathways that alter the structure and function of target molecules.

The compound's biological activity is mediated through its ability to form covalent bonds with target molecules. This interaction can lead to changes in the structure and function of proteins or nucleic acids within cells. The specific pathways involved are still under investigation but are believed to include:

- Nucleophilic attack on electrophilic centers in target molecules.

- Electrophilic reactions that modify the function of biomolecules.

Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : In vitro studies demonstrated that the compound inhibits the growth of various bacterial strains, indicating its potential as an antimicrobial agent.

- Antiviral Activity : Preliminary findings suggest that it may disrupt viral replication processes, although further research is needed to confirm these effects.

- Pharmaceutical Applications : Due to its unique properties, the compound is being investigated as a potential lead compound for drug development targeting infectious diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetic acid, 2-oxo-2-(methylamino)-, ethyl ester | C7H13NO3 | Contains a methylamino group instead of propylamino |

| Acetic acid, 2-oxo-2-(ethylamino)-, ethyl ester | C7H13NO3 | Features an ethylamino group |

| Acetic acid, 2-oxo-2-(butylamino)-, ethyl ester | C8H17NO3 | Incorporates a butylamino group |

The presence of the propylamino group in this compound contributes to its distinct chemical reactivity and biological properties .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common bacterial pathogens. The results indicated significant inhibition zones compared to control groups treated with standard antibiotics. This suggests that this compound could be further developed into a novel antimicrobial agent.

Investigation into Antiviral Mechanisms

A recent study evaluated the antiviral properties of acetic acid derivatives against viral infections. The findings indicated that this compound exhibited promising activity against specific viruses by inhibiting their replication mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing acetic acid, 2-oxo-2-(propylamino)-, ethyl ester in laboratory settings?

- Methodological Answer : The compound can be synthesized via esterification followed by nucleophilic substitution. For example, esterification of 2-oxo-2-(propylamino)acetic acid with ethanol under acidic catalysis (e.g., H₂SO₄) yields the ethyl ester. Alternatively, oxalic acid derivatives can serve as precursors; oxalic acid monoamide intermediates (e.g., oxalic acid, monoamide, n-propyl, isohexyl ester) undergo transesterification with ethanol to form the target compound . Reaction conditions (temperature: 60–80°C, time: 6–12 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are critical for achieving >85% yield.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and the propylamine NH resonance (δ 6.5–7.0 ppm, broad) .

- FT-IR : Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and amide carbonyl (C=O) at ~1680 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 188.1052 (C₇H₁₃NO₃⁺) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to hydrolysis due to its ester and amide groups. Store at –20°C under inert atmosphere (argon or nitrogen) in anhydrous solvents (e.g., THF, DCM). Accelerated stability studies (40°C/75% relative humidity) show <5% degradation over 30 days when stored with molecular sieves (3Å) .

Advanced Research Questions

Q. What analytical techniques are recommended for quantifying trace impurities (e.g., residual solvents, byproducts) in this compound?

- Methodological Answer :

- GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual ethanol, ethyl acetate) using a DB-5MS column (30 m × 0.25 mm) and electron ionization (EI) at 70 eV .

- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) to resolve polar byproducts (e.g., unreacted propylamine, oxalic acid derivatives). Limit of detection (LOD): 0.1 µg/mL .

Q. How can researchers resolve contradictions in NMR data when characterizing derivatives (e.g., unexpected splitting or missing signals)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotameric equilibria in the propylamine group) by acquiring spectra at –40°C to slow conformational exchange .

- 2D NMR (COSY, HSQC) : Assign overlapping signals; for example, HSQC correlates the NH proton (δ 6.5–7.0 ppm) with the adjacent carbonyl carbon (δ 170–175 ppm) .

Q. What mechanistic insights exist for the nucleophilic substitution step in the synthesis of this compound?

- Methodological Answer : Kinetic studies suggest an SN2 mechanism for the substitution of ethyl bromoacetate with propylamine. Isotope labeling (¹⁵N-propylamine) confirms amine participation as the nucleophile. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) support a transition state with partial charge transfer to the leaving group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.